molecular formula C10H14Cl2NO+ B14526498 (3,5-Dichloro-2-hydroxyphenyl)-N,N,N-trimethylmethanaminium CAS No. 62384-36-5

(3,5-Dichloro-2-hydroxyphenyl)-N,N,N-trimethylmethanaminium

Cat. No.: B14526498
CAS No.: 62384-36-5
M. Wt: 235.13 g/mol
InChI Key: OMOXKPXHAYAFSH-UHFFFAOYSA-O
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Description

(3,5-Dichloro-2-hydroxyphenyl)-N,N,N-trimethylmethanaminium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenyl ring substituted with two chlorine atoms and a hydroxyl group, along with a trimethylmethanaminium group. Its distinct structure makes it a subject of interest in research related to antimicrobial and anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichloro-2-hydroxyphenyl)-N,N,N-trimethylmethanaminium typically involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with trimethylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichloro-2-hydroxyphenyl)-N,N,N-trimethylmethanaminium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,5-Dichloro-2-hydroxyphenyl)-N,N,N-trimethylmethanaminium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Dichloro-2-hydroxyphenyl)-N,N,N-trimethylmethanaminium involves its interaction with cellular components. The compound targets specific enzymes and proteins, disrupting their normal function. For example, it can inhibit the activity of soluble adenylyl cyclase, an enzyme involved in the catalysis of ATP to cyclic AMP (cAMP). This inhibition affects various cellular processes, including signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dichloro-2-hydroxyphenyl)-N,N,N-trimethylmethanaminium stands out due to its unique combination of a phenyl ring with chlorine and hydroxyl substitutions, along with a trimethylmethanaminium group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(3,5-dichloro-2-hydroxyphenyl)methyl-trimethylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO/c1-13(2,3)6-7-4-8(11)5-9(12)10(7)14/h4-5H,6H2,1-3H3/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOXKPXHAYAFSH-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=C(C(=CC(=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2NO+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80491674
Record name (3,5-Dichloro-2-hydroxyphenyl)-N,N,N-trimethylmethanaminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80491674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62384-36-5
Record name (3,5-Dichloro-2-hydroxyphenyl)-N,N,N-trimethylmethanaminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80491674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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